molecular formula C17H16O3 B3078792 (2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one CAS No. 105473-08-3

(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3078792
CAS RN: 105473-08-3
M. Wt: 268.31 g/mol
InChI Key: HFNIVOHFLDWPRC-UHFFFAOYSA-N
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Description

(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one, also known as curcumin, is a naturally occurring polyphenolic compound found in the rhizome of turmeric (Curcuma longa). It has been used in traditional medicine for centuries due to its anti-inflammatory, antioxidant, and anti-cancer properties. In recent years, curcumin has gained significant attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties . The synthesized compound was screened for antimicrobial activity and it showed moderate antimicrobial activity .

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . These techniques help in understanding the molecular structure of the compound .

Crystal Structure Analysis

The molecular structure of the compound has been elucidated using single-crystal X-ray diffraction technique . This helps in understanding the crystal system of the compound .

Density Functional Theory (DFT) Studies

The compound has been studied using DFT and the results obtained from the DFT analysis show good agreement with experimental data . This helps in understanding the molecular geometry and vibrational frequencies of the compound .

Non-linear Optical (NLO) Properties

The compound has been investigated for its non-linear optical (NLO) properties . This makes it a potential candidate for optical applications .

Thermal Stability

The thermal stability of the compound has been evaluated using thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) . This helps in understanding the stability of the compound under different temperature conditions .

Electronic Properties

The compound has been studied for its electronic properties. The HOMO-LUMO energy gap has been calculated both experimentally and theoretically . This helps in understanding the chemical reactivity of the compound .

Potential for New Bioactivities

Research could focus on investigating if the compound exhibits similar properties to known chalcones, potentially leading to the discovery of novel bioactivities.

properties

IUPAC Name

(E)-1,3-bis(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNIVOHFLDWPRC-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1,3-Bis(2-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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